molecular formula C19H25F2N7 B10915242 4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]pyrimidin-2-amine

4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]pyrimidin-2-amine

Cat. No.: B10915242
M. Wt: 389.4 g/mol
InChI Key: XVNFYNDNVIRIAO-UHFFFAOYSA-N
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Description

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE is a complex organic compound featuring multiple functional groups, including pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific reaction conditions. Key steps include:

    Formation of Pyrazole Intermediate: This involves the reaction of appropriate hydrazines with β-diketones under acidic or basic conditions.

    Formation of Pyrimidine Intermediate: This is achieved through the cyclization of β-ketoesters with guanidine derivatives.

    Coupling Reaction: The final step involves the coupling of the pyrazole and pyrimidine intermediates using reagents such as coupling agents (e.g., EDC, DCC) under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of novel agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets such as enzymes or receptors. The compound binds to the active site of the target, modulating its activity through competitive or non-competitive inhibition. This interaction can lead to downstream effects on cellular pathways, influencing biological processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(TRIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE
  • **N-[4-(METHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE

Uniqueness

N-[4-(DIFLUOROMETHYL)-6-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]-N-[2-METHYL-3-(3-METHYL-1H-PYRAZOL-1-YL)PROPYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other applications where these properties are desirable.

Properties

Molecular Formula

C19H25F2N7

Molecular Weight

389.4 g/mol

IUPAC Name

4-(difluoromethyl)-6-(1-ethyl-5-methylpyrazol-4-yl)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]pyrimidin-2-amine

InChI

InChI=1S/C19H25F2N7/c1-5-28-14(4)15(10-23-28)16-8-17(18(20)21)25-19(24-16)22-9-12(2)11-27-7-6-13(3)26-27/h6-8,10,12,18H,5,9,11H2,1-4H3,(H,22,24,25)

InChI Key

XVNFYNDNVIRIAO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC(=NC(=N2)NCC(C)CN3C=CC(=N3)C)C(F)F)C

Origin of Product

United States

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